molecular formula C14H22N4S B2505588 N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide CAS No. 905479-27-8

N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

Cat. No. B2505588
CAS RN: 905479-27-8
M. Wt: 278.42
InChI Key: BCUZSGZBBOSQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is a compound that likely belongs to a class of nitrogenous heterocyclic compounds. While the specific compound is not directly studied in the provided papers, similar compounds with piperazine and pyridine moieties have been synthesized and analyzed for various biological activities, including antimicrobial and antiallergic properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the formation of core heterocyclic structures followed by functionalization with various substituents. For instance, the synthesis of N-aryl piperazine carboxamide or carbothioamide derivatives involves cyclization, halogenation, and subsequent reactions with piperazine and arylboronic acids in the presence of palladium catalysts . These methods could potentially be adapted for the synthesis of N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is typically confirmed using spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . X-ray diffraction can be used to determine the crystal structure, which is then compared with density functional theory (DFT) calculations to confirm the molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular electrostatic potential (MEP) studies, which identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack . The presence of piperazine and pyridine rings suggests potential sites for nucleophilic substitution reactions, which could be utilized in further chemical modifications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. DFT studies, along with vibrational analysis using FT-IR and Raman spectroscopy, provide insights into the stability of the molecule, charge distribution, and the energy of frontier molecular orbitals, which are indicative of the compound's reactivity . The antimicrobial and antiallergic activities of similar compounds suggest that N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide may also possess bioactive properties .

Scientific Research Applications

  • Antibacterial Activity and Phosphopantetheinyl Transferase Inhibition : A study by Foley et al. (2014) discussed the medicinal chemistry optimization of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which show submicromolar inhibition of bacterial Sfp-PPTase and possess antibacterial activity without cytotoxic responses in human cells. These compounds, including ML267, an advanced analogue, were effective against methicillin-resistant Staphylococcus aureus and implicated efflux as a mechanism for resistance in Escherichia coli. The study highlights their potential utility as small-molecule inhibitors in antibacterial applications (Foley et al., 2014).

  • PCSK9 mRNA Translation Inhibition : Londregan et al. (2018) identified a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as inhibitors of PCSK9 mRNA translation. This chemical series, including compounds like 4d and 4g, exhibited improved potency and safety profiles over earlier structures, suggesting their potential in treating conditions related to PCSK9 activity (Londregan et al., 2018).

  • Synthesis for CNS Disorder Treatment : Wei et al. (2016) established a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for treating central nervous system disorders. The study optimized reaction conditions for efficient production, which could be scaled up for larger outputs (Wei et al., 2016).

  • Antimicrobial Activity : A study by Babu et al. (2015) synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives. These compounds were evaluated for their in vitro antibacterial activity against various bacterial species, including antibiotic-resistant strains, and antifungal activity, demonstrating potential as antimicrobial agents (Babu et al., 2015).

  • Antitubercular Agents : Jallapally et al. (2014) designed 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, combining different pharmacophoric fragments. These compounds showed potent antitubercular activity against Mycobacterium tuberculosis with low toxicity profiles, highlighting their potential as antitubercular agents (Jallapally et al., 2014).

properties

IUPAC Name

N-butan-2-yl-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4S/c1-3-12(2)16-14(19)18-10-8-17(9-11-18)13-6-4-5-7-15-13/h4-7,12H,3,8-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUZSGZBBOSQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.